molecular formula C19H14O3S B2652519 3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one CAS No. 690213-78-6

3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one

Cat. No.: B2652519
CAS No.: 690213-78-6
M. Wt: 322.38
InChI Key: RUSYPSKSCAWNJM-DHZHZOJOSA-N
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Description

3-[(2E)-3-[4-(Methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one is a coumarin-chalcone hybrid characterized by a coumarin core (2H-chromen-2-one) substituted at position 3 with an (E)-configured propenoyl group linked to a 4-(methylsulfanyl)phenyl ring. The methylsulfanyl (SCH₃) group is a moderately electron-donating substituent due to sulfur’s resonance effects, which may influence the compound’s electronic properties, solubility, and biological interactions.

Coumarin-chalcone hybrids are studied for diverse biological activities, including antiparasitic, anticancer, and antimicrobial effects.

Properties

IUPAC Name

3-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O3S/c1-23-15-9-6-13(7-10-15)8-11-17(20)16-12-14-4-2-3-5-18(14)22-19(16)21/h2-12H,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSYPSKSCAWNJM-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where an aldehyde and a ketone are condensed in the presence of a base such as potassium hydroxide (KOH) in ethanol. The reaction conditions often include ultrasonic irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the chromen-2-one moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Halogenated reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial, antioxidant, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as light-absorbing or emitting materials.

Mechanism of Action

The mechanism of action of 3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The biological and physicochemical properties of coumarin-chalcone hybrids are heavily influenced by substituents on the propenoyl-linked aromatic ring. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Key Properties
Compound Name Substituent (R) Electronic Nature of R Melting Point (°C) Notable Biological Activity (EC₅₀/CC₅₀) Reference
Target Compound 4-(Methylsulfanyl)phenyl Weakly electron-donating Not reported Not reported -
3-[(2E)-3-Phenylpropenoyl]-coumarin (A1) Phenyl Neutral - 3.7 µM (Leishmania panamensis)
3-[(2E)-3-(3-Hydroxyphenyl)propenoyl]-coumarin (A5) 3-Hydroxyphenyl Electron-donating - 2.1 µM (Leishmania panamensis)
3-[(2E)-3-(4-Dimethylaminophenyl)propenoyl]-coumarin (4e) 4-Dimethylaminophenyl Strongly electron-donating 192 Not reported
3-[(2E)-3-(4-Methanesulfonylphenyl)propenoyl]-coumarin (7) 4-Methanesulfonylphenyl Electron-withdrawing - 24 µM (A549 lung cancer cells)
Key Observations:

Electron-Donating Groups : Compounds with electron-donating substituents (e.g., -OH, -N(CH₃)₂) exhibit enhanced antiparasitic activity. For example, A5 (3-hydroxyphenyl) shows a lower EC₅₀ (2.1 µM) against Leishmania compared to A1 (phenyl, 3.7 µM), suggesting that polar groups improve target binding .

Electron-Withdrawing Groups : The methanesulfonyl group in compound 7 increases cytotoxicity in cancer cells (CC₅₀ = 24 µM), likely due to enhanced electrophilicity or interaction with cellular thiols .

Methylsulfanyl vs. Methanesulfonyl : Oxidation of methylsulfanyl (SCH₃) to methanesulfonyl (SO₂CH₃) alters electronic properties and bioactivity. The sulfonyl group’s electron-withdrawing nature may improve membrane permeability but reduce resonance stabilization.

Antiparasitic Activity:
  • Leishmaniasis : Chalcone-coumarins with electron-donating groups (e.g., A5, EC₅₀ = 2.1 µM) outperform unsubstituted analogs (A1, EC₅₀ = 3.7 µM) . The target compound’s methylsulfanyl group may offer intermediate activity due to its moderate electron donation.
Anticancer Activity:
  • The target compound’s methylsulfanyl group may exhibit distinct mechanisms due to differences in redox activity.

Biological Activity

3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one, commonly referred to as a chromenone derivative, has garnered attention due to its potential biological activities. This compound features a chromen-2-one core structure, which is known for its diverse pharmacological properties. The unique substitution patterns, particularly the methylsulfanyl group and the prop-2-enoyl moiety, suggest that this compound may exhibit significant biological effects.

Chemical Structure and Properties

The molecular formula of the compound is C19H13BrO3SC_{19}H_{13}BrO_3S, and its IUPAC name is 6-bromo-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one. The presence of the bromine atom at the 6th position and the methylsulfanyl group on the phenyl ring are notable features that may influence its biological activity.

PropertyValue
Molecular FormulaC19H13BrO3SC_{19}H_{13}BrO_3S
IUPAC Name6-bromo-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one
Molecular Weight388.27 g/mol

The biological activity of this compound can be attributed to its interaction with various molecular targets. The chromenone structure allows for potential interactions with enzymes and receptors, potentially inhibiting their activity. The methylsulfanyl group may enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

Biological Activities

  • Antioxidant Activity : Compounds with chromenone structures often exhibit antioxidant properties. Research indicates that derivatives can scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anticancer Properties : Several studies have highlighted the anticancer potential of chromenone derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, possibly through apoptosis induction and cell cycle arrest.
  • Acetylcholinesterase Inhibition : Chromenone derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. In vitro studies suggest that these compounds can effectively inhibit AChE activity, making them potential candidates for treating cognitive decline.

Table of Biological Activities

Activity TypeMechanism/EffectReference
AntioxidantScavenges free radicals
AnticancerInduces apoptosis in cancer cells
Acetylcholinesterase InhibitionInhibits AChE activity

Case Studies

  • Cytotoxicity against Cancer Cells : A study demonstrated that a related chromenone derivative exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating significant anticancer potential.
    • Cell Line : MCF-7 (breast cancer)
    • IC50 Value : 5 µM
  • Neuroprotective Effects : Another investigation into a similar compound revealed its ability to protect neuronal cells from oxidative damage while also inhibiting AChE activity.
    • Cell Model : SH-SY5Y (neuroblastoma)
    • AChE Inhibition : IC50 = 10 µM

Q & A

Q. What are the standard synthetic routes for preparing 3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one?

The compound is synthesized via Claisen-Schmidt condensation , a base-catalyzed reaction between a methyl ketone (e.g., 2-hydroxyacetophenone derivatives) and an aldehyde (e.g., 4-(methylsulfanyl)benzaldehyde). Typical conditions involve KOH or NaOH in ethanol (0–50°C, 2–3 hours), followed by cyclization using hydrogen peroxide under alkaline conditions . Characterization includes elemental analysis, IR (to confirm carbonyl and enol ether groups), and NMR (to verify stereochemistry and substituent positions) .

Q. How is the structural identity of this chromenone derivative confirmed?

Multi-spectral analysis is critical:

  • ¹H/¹³C-NMR identifies proton environments (e.g., α,β-unsaturated ketone protons at δ 6.8–8.2 ppm) and carbon backbone .
  • X-ray crystallography resolves the (2E)-configuration of the propenoyl group and coplanarity of the chromen-2-one ring .
  • IR spectroscopy detects key functional groups (C=O stretch at ~1650 cm⁻¹, C-O-C at ~1250 cm⁻¹) .

Q. What in vitro assays are used to evaluate biological activity?

Antimicrobial activity is assessed via:

  • Broth microdilution (MIC/MBC against bacterial/fungal strains) .
  • Docking studies (AutoDock/Vina) to predict binding affinity to microbial targets like DNA gyrase or lanosterol demethylase .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent selection : Ethanol or methanol enhances solubility of intermediates; DMF may accelerate cyclization but risks side reactions .
  • Catalyst tuning : NaOH vs. KOH affects enolate formation kinetics; phase-transfer catalysts (e.g., TBAB) can improve regioselectivity .
  • Temperature control : Lower temperatures (0–10°C) minimize chalcone dimerization, while higher temps (50°C) favor cyclization .

Q. How do substituents (e.g., methylsulfanyl vs. methoxy) influence bioactivity?

  • Electron-withdrawing groups (e.g., -SMe) enhance electrophilicity of the α,β-unsaturated ketone, increasing reactivity with microbial nucleophiles .
  • Comparative SAR studies : Analogues with 4-methoxyphenyl groups show reduced antimicrobial potency compared to methylsulfanyl derivatives due to lower lipophilicity .

Q. What strategies resolve discrepancies in spectral data (e.g., unexpected NMR splitting)?

  • Dynamic effects : Rotamers in the propenoyl moiety may cause splitting; variable-temperature NMR (VT-NMR) can confirm conformational mobility .
  • Impurity profiling : HPLC-MS identifies byproducts (e.g., uncyclized chalcone intermediates) that distort spectral signals .

Q. How can computational methods enhance experimental design?

  • DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) to prioritize substituents for synthesis .
  • Molecular dynamics simulations model membrane permeability, guiding structural modifications for improved bioavailability .

Data Contradiction Analysis

Q. How to address conflicting antimicrobial results between in vitro and in silico studies?

  • Experimental validation : Re-test MIC under standardized conditions (e.g., pH 7.4, 37°C) to rule out assay variability .
  • Docking parameter adjustment : Recalculate binding energies with explicit solvent models or flexible receptor docking to improve correlation .

Q. Why do crystallographic data sometimes deviate from NMR-based structural models?

  • Crystal packing effects : Intermolecular forces (e.g., π-π stacking) in the solid state may distort bond angles compared to solution-state NMR .
  • Tautomerism : Keto-enol equilibria in solution can create discrepancies; X-ray structures reflect the dominant tautomer .

Methodological Recommendations

Q. What statistical approaches validate biological activity data?

  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) compares mean inhibition zones across multiple analogues .
  • Dose-response curves (logistic regression) quantify IC₅₀ values for structure-activity relationship (SAR) modeling .

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